2-Methyl-2-thiopseudourea sulfate
Overview
Description
2-Methyl-2-thiopseudourea sulfate is a chemical compound with the molecular formula C₂H₈N₂O₄S₂ and a molecular weight of 188.23 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.
Scientific Research Applications
2-Methyl-2-thiopseudourea sulfate is widely used in scientific research due to its ability to inhibit inducible nitric oxide synthase (iNOS) . This property makes it valuable in studies related to:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used to study the role of nitric oxide in biological systems.
Medicine: It is investigated for its potential therapeutic effects in conditions involving excessive nitric oxide production.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-thiopseudourea sulfate is inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.
Mode of Action
This compound acts as a highly selective inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of NO. This compound is reported to be 10 to 30-fold more potent than L-NMMA, another known iNOS inhibitor .
Biochemical Pathways
By inhibiting iNOS, this compound disrupts the nitric oxide signaling pathway . This can have downstream effects on various physiological processes that rely on NO, such as vasodilation, immune response, and neurotransmission.
Pharmacokinetics
It is known that the compound iscell-permeable , suggesting it can readily cross cell membranes to reach its target
Result of Action
The inhibition of iNOS by this compound leads to a reduction in NO production . This can have various molecular and cellular effects, depending on the specific role of NO in the affected cells or tissues. For example, in the immune system, reduced NO production could potentially affect the ability of immune cells to kill pathogens.
Safety and Hazards
2-Methyl-2-thiopseudourea sulfate may cause eye, skin, and respiratory tract irritation . It is harmful if ingested . In case of contact, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse . Use with adequate ventilation and avoid generating dust .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-thiopseudourea sulfate plays a significant role in biochemical reactions. It is more potent than NMMA as an inhibitor of inducible nitric oxide synthetase (iNOS) . This compound interacts with enzymes such as iNOS, and its interactions are characterized by inhibition .
Cellular Effects
The effects of this compound on cells are profound. It is a highly selective, cell-permeable inhibitor of inducible nitric oxide synthase (iNOS) . This means it can influence cell function by modulating the activity of iNOS, which plays a crucial role in cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a potent and selective inhibitor of iNOS . This inhibition can lead to changes in gene expression and cellular functions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
2-Methyl-2-thiopseudourea sulfate can be synthesized through the reaction of isothiourea with a methylating agent such as dimethyl sulfate . The reaction typically involves the following steps:
- Dissolve isothiourea in a small amount of water.
- Add dimethyl sulfate to the solution while stirring.
- Allow the reaction to proceed at room temperature.
- Purify the product by crystallization or filtration.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product .
Chemical Reactions Analysis
2-Methyl-2-thiopseudourea sulfate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiourea derivatives .
Comparison with Similar Compounds
2-Methyl-2-thiopseudourea sulfate is similar to other thiourea derivatives, such as S-methylisothiourea hemisulfate and S-methylthiuronium sulfate . it is unique in its high selectivity and potency as an iNOS inhibitor . This makes it particularly useful in research applications where precise modulation of nitric oxide levels is required .
Similar compounds include:
- S-methylisothiourea hemisulfate
- S-methylthiuronium sulfate
- Methylcarbamimidothioate sulfate
Properties
IUPAC Name |
methyl carbamimidothioate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBBQNFHCVVQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14527-26-5, 2986-19-8 (Parent) | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14527-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50932549 | |
Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867-44-7, 2260-00-6, 14527-26-5 | |
Record name | S-Methylisothiourea hemisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2260-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14527-26-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-thiopseudourea sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(S-methylthiouronium) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-methylisothiouronium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.025 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-methyl-2-thiopseudourea sulfate in the context of the provided research papers?
A1: this compound is primarily employed as a reagent in the synthesis of heterocyclic compounds, specifically pyrimidine derivatives. [, , , ] These studies highlight its role in cyclocondensation reactions, leading to the formation of diverse pyrimidine structures with potential biological activities.
Q2: Can you give an example of a specific reaction where this compound is used to synthesize a pyrimidine derivative?
A2: Certainly! In one study, researchers used this compound to react with β-alkoxyvinyl trihalomethyl ketones. [] This cyclocondensation reaction produced a series of novel 2-methylsulfanyl-tetrahydropyrimidines. The study further characterized these newly synthesized compounds using NMR spectroscopy and computational modeling.
Q3: Another paper mentions the synthesis of "4-trihalomethyl-2-methylthiopyrimidines". Can you elaborate on this process? []
A3: In that particular study, this compound was reacted with β-alkoxyvinyl tri[fluoro]chloromethyl ketones. [] This reaction led to the formation of a series of 4-trihalomethyl-2-methylthiopyrimidines. The researchers systematically investigated different reaction conditions to optimize the synthesis of these compounds.
Q4: The research mentions "antimicrobial activity" in relation to compounds synthesized using this compound. Could you elaborate? []
A4: One of the research papers discusses the synthesis of amidinoazaandrostanes and guanidinoazaandrostanes, utilizing this compound as a reagent. [] These synthesized compounds exhibited antimicrobial activity against Saccharomyces cerevisiae, a type of yeast. This finding is notable as it demonstrates the potential of this compound-derived compounds in developing novel antimicrobial agents.
Q5: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?
A5: Yes, one study investigated the SAR of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines. [] These compounds were synthesized using this compound as a starting material. The researchers aimed to understand how modifications to the anilino substituent affected the antitumor activity of these pyrimidine derivatives.
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